2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol
Overview
Description
2-Bromo-4-methyl-benzenesulfonyl chloride is a beige solid . It has a molecular weight of 269.55 .
Molecular Structure Analysis
The molecular formula of 2-Bromo-4-methyl-benzenesulfonyl chloride is C7H6BrClO2S . The InChI representation isInChI=1S/C7H6BrClO2S/c1-5-2-3-7 (6 (8)4-5)12 (9,10)11/h2-4H,1H3
. Physical And Chemical Properties Analysis
2-Bromo-4-methyl-benzenesulfonyl chloride has a molecular weight of 269.54 g/mol . It has a computed XLogP3-AA value of 3 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . Its exact mass and monoisotopic mass are 267.89604 g/mol . It has a topological polar surface area of 42.5 Ų and a heavy atom count of 12 .Scientific Research Applications
Synthesis and Material Science
- Preparation and Crystal Structures for Nonlinear Optics : A study by Anwar et al. (2000) demonstrated the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts through a quaternization reaction. These compounds were analyzed for their crystal structures, which are crucial for applications in second-order nonlinear optics due to their noncentrosymmetric structures. This research underscores the utility of benzenesulfonate derivatives in material science, particularly in the development of optical materials with advanced functionalities Anwar, S. Okada, H. Oikawa, H. Nakanishi, 2000.
Catalysis and Organic Reactions
- Copper-catalyzed Aminations : Research by Yasuhiro Fukudome et al. (2008) explored the copper-catalyzed 1,2-double amination of 1-halo-1-alkynes, leading to the synthesis of protected tetrahydropyrazines and related heterocyclic compounds. This study highlights the role of sulfonyl and halogenated compounds in facilitating catalytic reactions that form complex organic structures, which are valuable in pharmaceutical synthesis and materials chemistry Yasuhiro Fukudome, H. Naito, T. Hata, H. Urabe, 2008.
Pharmacological Intermediates
- Synthesis of HIV-1 Inhibitors : A study by Cheng De-ju (2015) focused on the synthesis of methylbenzenesulfonamide CCR5 antagonists, incorporating pyridine, benzenesulfonyl, and bromine atoms as active groups. This research is indicative of the utility of bromo-benzenesulfonyl derivatives in the synthesis of small molecule antagonists for HIV-1 infection prevention, showcasing the pharmacological relevance of these compounds Cheng De-ju, 2015.
Safety And Hazards
2-Bromo-4-methyl-benzenesulfonyl chloride is associated with some hazards. The safety information pictograms include GHS05 and GHS07 . The signal word is “Danger” and the hazard statements include H302 and H314 . The precautionary statements include P261, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P305 + P351 + P338, and P310 .
properties
IUPAC Name |
2-(2-bromo-4-methylphenyl)sulfonylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-7-2-3-9(8(10)6-7)14(12,13)5-4-11/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVSPRWNDXJZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)CCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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